molecular formula C8H17ClN2O2S B1379419 N-cyclopentylazetidine-3-sulfonamide hydrochloride CAS No. 1803610-68-5

N-cyclopentylazetidine-3-sulfonamide hydrochloride

Cat. No.: B1379419
CAS No.: 1803610-68-5
M. Wt: 240.75 g/mol
InChI Key: SFUUNJXIOXLIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentylazetidine-3-sulfonamide hydrochloride is a synthetic organic compound featuring a sulfonamide functional group, a moiety of significant pharmacological interest . Sulfonamides are a prominent class of compounds known for their diverse biological activities and are prevalent in various therapeutic areas, including antimicrobials, carbonic anhydrase inhibitors, anticonvulsants, and diuretics . The molecular structure of this compound incorporates an azetidine ring, a four-membered saturated heterocycle, which is valued in medicinal chemistry for its role as a conformational constraint and as a bioisostere for other functional groups. The cyclopentyl substituent on the sulfonamide nitrogen and the hydrochloride salt suggest enhanced solubility and make this molecule a valuable intermediate for chemical synthesis. As a specialized building block, its primary research application lies in the exploration of structure-activity relationships (SAR) during the development of new pharmacologically active molecules . Researchers may utilize this compound in the design and synthesis of novel ligands or inhibitors for various biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-cyclopentylazetidine-3-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-5-9-6-8)10-7-3-1-2-4-7;/h7-10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUUNJXIOXLIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Nucleophilic Substitution on Azetidine Derivatives

Description:
This method involves nucleophilic substitution reactions where a cyclopentylamine derivative reacts with a suitable electrophilic sulfonyl chloride to form the sulfonamide linkage.

Reaction Scheme:

Azetidine derivative (e.g., 3-chlorosulfonyl-azetidine) + Cyclopentylamine → N-cyclopentylazetidine-3-sulfonamide

Key Reagents:

  • Cyclopentylamine
  • Sulfonyl chloride (e.g., chlorosulfonic acid derivatives)
  • Base (e.g., triethylamine or pyridine) to neutralize HCl

Advantages:

  • High regioselectivity at the 3-position
  • Suitable for scale-up

Limitations:

  • Requires careful control of reaction conditions to prevent ring opening or side reactions

Research Findings:
This approach aligns with the synthesis of heterocyclic sulfonamides described in the literature, where sulfonyl chlorides react with amines or heterocyclic amines to form sulfonamides efficiently.

Method 2: Cyclization of Amino Alcohols or Amino Precursors

Description:
This involves cyclization of amino precursors to form the azetidine ring, followed by sulfonamide formation.

Reaction Scheme:

Amino alcohol or amino acid derivative → Cyclization (via intramolecular nucleophilic attack) → Azetidine ring
Azetidine intermediate + Sulfonyl chloride → Sulfonamide formation

Key Reagents:

  • Amino alcohols or amino acids
  • Coupling agents (e.g., carbodiimides)
  • Sulfonyl chlorides

Advantages:

  • Allows for diverse substitution patterns
  • Good control over stereochemistry

Research Findings:
Similar strategies are documented in heterocyclic synthesis patents, where intramolecular cyclization yields azetidine rings with subsequent sulfonamide attachment.

Method 3: Direct Sulfonylation of Cyclopentylazetidine

Description:
In this method, pre-formed cyclopentylazetidine undergoes direct sulfonylation at the nitrogen atom or the 3-position using sulfonyl chlorides under basic conditions.

Reaction Scheme:

Cyclopentylazetidine + Sulfonyl chloride → N- or 3-sulfonylated azetidine
Followed by salt formation with HCl → Hydrochloride salt

Key Reagents:

  • Cyclopentylazetidine
  • Sulfonyl chloride
  • Base (e.g., pyridine)
  • Hydrochloric acid for salt formation

Advantages:

  • Simplicity and directness
  • Suitable for producing hydrochloride salts

Research Findings:
Patent literature indicates this method as a straightforward route for sulfonamide derivatives, emphasizing its practicality for pharmaceutical synthesis.

Notes on Optimization and Research Findings

  • Reaction Conditions:
    Maintaining low temperatures (0–25°C) during sulfonyl chloride addition minimizes side reactions.
    Use of inert atmospheres (nitrogen or argon) prevents oxidation.

  • Solvent Choice:
    Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile, providing good solubility and reaction control.

  • Purification:
    Crystallization from suitable solvents (e.g., ethanol, ethyl acetate) yields high-purity compounds.

  • Salt Formation: The final step involves treatment with hydrochloric acid to produce the hydrochloride salt, enhancing compound stability and solubility.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylazetidine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NLRP3 Inhibition

One of the primary applications of N-cyclopentylazetidine-3-sulfonamide hydrochloride is its ability to inhibit the NOD-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome plays a significant role in the inflammatory process, and its aberrant activation is linked to several pathological conditions, including:

  • Cryopyrin-associated periodic syndromes (CAPS)
  • Multiple sclerosis
  • Type 2 diabetes
  • Alzheimer's disease
  • Atherosclerosis

Research indicates that compounds like this compound can effectively inhibit NLRP3 activation, thereby providing therapeutic benefits in these conditions .

Protein Kinase Inhibition

Another significant application of this compound lies in its potential as a protein kinase inhibitor. Protein kinases are essential regulators of cellular processes, and their dysregulation is associated with various diseases, including cancer and autoimmune disorders. The compound has shown promise in inhibiting several key kinases involved in these pathways:

  • Jak1, Jak2, Jak3
  • CDK2, CDK4
  • FGFR3 and c-Met

By targeting these kinases, this compound may offer therapeutic strategies for treating immunological and oncological conditions .

Case Study 1: Inhibition of NLRP3 Inflammasome

A study published in a patent document highlighted the use of this compound in inhibiting the NLRP3 inflammasome. The findings suggested that administration of this compound led to a significant reduction in inflammatory markers associated with diseases such as Alzheimer's and type 2 diabetes .

Case Study 2: Anticancer Properties

Another research initiative focused on the anticancer properties of this compound. It demonstrated that this compound effectively inhibited the growth of cancer cell lines by targeting specific protein kinases involved in cell proliferation and survival. The results indicated a promising avenue for developing novel cancer therapies .

Summary Table of Applications

Application AreaMechanism of ActionDiseases Targeted
NLRP3 Inflammasome InhibitionInhibits NLRP3 activationCAPS, Multiple Sclerosis, Diabetes
Protein Kinase InhibitionTargets dysregulated kinasesCancer, Autoimmune Disorders

Mechanism of Action

The mechanism of action of N-cyclopentylazetidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentylazetidine-3-sulfonamide
  • N-cyclopentylazetidine-3-sulfonamide sulfate
  • N-cyclopentylazetidine-3-sulfonamide phosphate

Uniqueness

N-cyclopentylazetidine-3-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and industrial use .

Biological Activity

N-cyclopentylazetidine-3-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of inflammation and metabolic disorders. This article delves into its biological activity, synthesizing findings from various studies and patents.

Overview of Sulfonamides

Sulfonamides are a class of compounds known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. They function by mimicking para-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid, thus disrupting DNA synthesis in bacteria . The structural characteristics of sulfonamides, including this compound, contribute significantly to their biological efficacy.

This compound is believed to exert its biological effects through the inhibition of the NLRP3 inflammasome, a critical component in the inflammatory response. The NLRP3 inflammasome is implicated in various diseases, including type 2 diabetes and Alzheimer's disease . By inhibiting this pathway, the compound may help modulate inflammatory responses and provide therapeutic benefits in related conditions.

Antimicrobial Activity

The antimicrobial efficacy of sulfonamides has been well-documented. In vitro studies have demonstrated that sulfonamides can effectively inhibit the growth of both Gram-positive and certain Gram-negative bacteria. The effectiveness typically varies based on structural modifications within the sulfonamide class .

CompoundMinimum Inhibitory Concentration (MIC)
N-cyclopentylazetidine-3-sulfonamideTBD (To Be Determined)
Sulfamethoxazole0.5 - 32 µg/mL
Sulfadiazine0.5 - 8 µg/mL

Anti-inflammatory Activity

Research indicates that this compound may also reduce inflammation by inhibiting IL-1β production via NLRP3 inflammasome inhibition. This property could be beneficial in treating chronic inflammatory diseases.

Study ReferenceObserved Effect
Inhibition of IL-1β production
Reduced inflammatory markers

Case Studies

  • Case Study on Inflammation : A study examined the effects of a related sulfonamide compound on patients with chronic inflammatory conditions. Results indicated a significant reduction in serum IL-1β levels after treatment with the compound, suggesting a potential role for this compound in managing inflammatory diseases .
  • Cardiovascular Effects : Another investigation into sulfonamide derivatives reported changes in perfusion pressure associated with certain compounds. While specific data on this compound is limited, similar compounds showed promise as modulators of cardiovascular function through calcium channel inhibition .

Q & A

Q. How should stability studies be designed to assess the compound’s degradation under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH over 6 months, with periodic sampling. Analyze degradation products via HPLC-MS to identify hydrolytic or oxidative pathways. Store lyophilized powder at -20°C in inert atmospheres to prevent azetidine ring destabilization. Reference impurity profiling protocols for isolating and characterizing degradation byproducts .

Q. What strategies are effective in developing validated analytical methods for quantifying this compound in biological matrices?

  • Methodological Answer : Optimize reverse-phase HPLC with UV detection (λ = 210–230 nm) using C18 columns. Validate linearity (1–100 µg/mL), precision (RSD <2%), and recovery rates (>95%) in plasma/serum. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Cross-validate with LC-MS/MS for trace-level detection .

Advanced Research Questions

Q. How can in vitro and in vivo pharmacokinetic studies be designed to evaluate the compound’s absorption and metabolism?

  • Methodological Answer : Use Caco-2 cell monolayers for permeability assays (Papp >1×10⁻⁶ cm/s indicates high absorption). For in vivo studies, employ radiolabeled analogs (e.g., ¹⁴C-labeled) to track distribution. Monitor metabolites via UPLC-QTOF-MS in plasma and urine. Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate clearance and bioavailability .

Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound?

  • Methodological Answer : Perform target deconvolution using affinity chromatography or thermal shift assays with recombinant enzymes. Molecular docking (AutoDock Vina) predicts binding interactions with sulfonamide-targeted proteins (e.g., carbonic anhydrase isoforms). Validate inhibition kinetics (Ki <10 µM) via stopped-flow fluorimetry .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Methodological Answer : Replicate assays under physiological conditions (e.g., serum-containing media) to account for protein binding. Cross-check metabolite activity using hepatic microsomes. Evaluate tissue penetration via MALDI imaging. Statistical tools like Bland-Altman plots can quantify bias between datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentylazetidine-3-sulfonamide hydrochloride
Reactant of Route 2
N-cyclopentylazetidine-3-sulfonamide hydrochloride

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